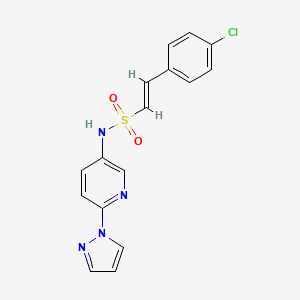

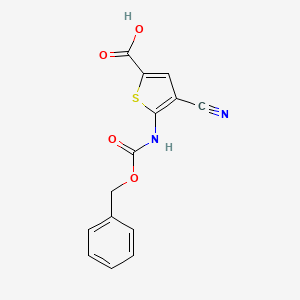

![molecular formula C16H12N2O2 B2454067 (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid CAS No. 1164549-65-8](/img/structure/B2454067.png)

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid, also known as 2E-3-PIP, is a new type of imidazole compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound that contains an imidazole ring with a phenyl substituent and a prop-2-enoic acid moiety. This compound has been studied for its unique properties and potential applications in drug discovery, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Potential

- Cytotoxicity Against Cancer Cell Lines: Derivatives based on (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid have been synthesized and evaluated for cytotoxic potential against various cancer cell lines. Some compounds exhibited promising cytotoxic potential with IC50 values below 30 µM, particularly against HCT-116 cancer cell line. These compounds promote cell death through apoptosis, indicated by flow cytometric analysis, reactive oxygen species generation, and other assays (Mani et al., 2020).

Molecular Structure Studies

- Molecular Structure Analysis: The molecular structure of derivatives, such as 3-methoxy-2-oxo-3-(2-phenyl-2-oxoethyl)-2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides, has been demonstrated using X-ray diffraction (XRD), providing insights into their structural properties (Aliev et al., 2007).

Optoelectronic and Charge Transfer Properties

- Optoelectronic and Charge Transfer Properties: The optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing molecules have been explored at both molecular and solid-state bulk scales. This research is significant for the development of materials used in organic semiconductor devices (Irfan et al., 2019).

Fluorescent Emission Studies

- Fluorescent Emissions: The halogenation of 3-arylimidazo[1,5-a]pyridines and subsequent cross-coupling reactions have produced 1,3-diarylated imidazo[1,5-a]pyridines with a wide range of fluorescent emissions. This is relevant for applications in fluorescent materials and sensors (Shibahara et al., 2009).

Synthesis Methodologies

- Metal-Free Synthesis Protocol: A protocol for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines using a metal-free one-pot synthesis approach demonstrates the versatility and efficiency of this method in producing significant yields (Roslan et al., 2016).

Propiedades

IUPAC Name |

(E)-3-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-11H,(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGRBXNXIVUGMC-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

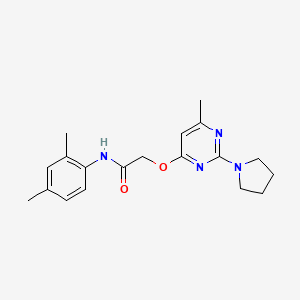

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2453985.png)

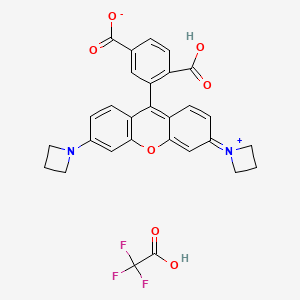

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)

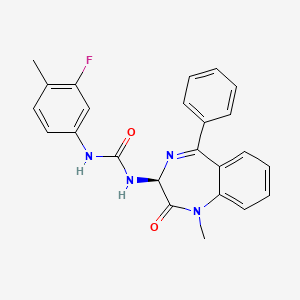

![Ethyl 4-({4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2453995.png)

![3-cyclopentyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2453996.png)

![4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2453998.png)

![[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B2454000.png)